molecular formula C23H26FNO4 B6134267 (3-fluoro-4-methoxyphenyl)[1-(4-isopropoxybenzoyl)-3-piperidinyl]methanone

(3-fluoro-4-methoxyphenyl)[1-(4-isopropoxybenzoyl)-3-piperidinyl]methanone

Cat. No. B6134267
M. Wt: 399.5 g/mol
InChI Key: IYMZYBBVCRNKFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-fluoro-4-methoxyphenyl)[1-(4-isopropoxybenzoyl)-3-piperidinyl]methanone, also known as FMeO-DIBP, is a synthetic compound that has gained attention in the scientific research community for its potential applications in various fields.

Mechanism of Action

(3-fluoro-4-methoxyphenyl)[1-(4-isopropoxybenzoyl)-3-piperidinyl]methanone is a dopamine receptor modulator, specifically targeting the D1 and D2 receptor subtypes. The compound binds to the receptor and alters its activity, leading to changes in neurotransmitter release and neuronal signaling. This mechanism of action is similar to that of other dopamine receptor modulators, such as antipsychotic drugs.
Biochemical and Physiological Effects:
(3-fluoro-4-methoxyphenyl)[1-(4-isopropoxybenzoyl)-3-piperidinyl]methanone has been shown to have various biochemical and physiological effects, including increased dopamine release, enhanced cognitive function, and improved motor coordination. However, the exact mechanisms underlying these effects are still being investigated.

Advantages and Limitations for Lab Experiments

One advantage of (3-fluoro-4-methoxyphenyl)[1-(4-isopropoxybenzoyl)-3-piperidinyl]methanone is its selectivity for dopamine receptors, which allows for more targeted research on the role of dopamine in various neurological disorders. However, the compound's limited solubility and potential toxicity at high doses can pose challenges for lab experiments.

Future Directions

There are several future directions for research on (3-fluoro-4-methoxyphenyl)[1-(4-isopropoxybenzoyl)-3-piperidinyl]methanone. One area of interest is the development of more potent and selective dopamine receptor modulators based on the structure of (3-fluoro-4-methoxyphenyl)[1-(4-isopropoxybenzoyl)-3-piperidinyl]methanone. Another area of research is the investigation of the compound's potential therapeutic benefits in various neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, further studies are needed to elucidate the exact mechanisms underlying (3-fluoro-4-methoxyphenyl)[1-(4-isopropoxybenzoyl)-3-piperidinyl]methanone's biochemical and physiological effects.
In conclusion, (3-fluoro-4-methoxyphenyl)[1-(4-isopropoxybenzoyl)-3-piperidinyl]methanone is a synthetic compound with potential applications in drug discovery, neuropharmacology, and medicinal chemistry. Its selectivity for dopamine receptors and ability to modulate their activity make it a valuable tool for studying the role of dopamine in various neurological disorders. While there are still limitations and challenges associated with its use in lab experiments, the compound's potential therapeutic benefits and future research directions make it an exciting area of scientific inquiry.

Synthesis Methods

(3-fluoro-4-methoxyphenyl)[1-(4-isopropoxybenzoyl)-3-piperidinyl]methanone is synthesized through a multi-step process, starting with the reaction of 3-fluoro-4-methoxyaniline with 4-isopropoxybenzoyl chloride to form 1-(4-isopropoxybenzoyl)-3-fluoro-4-methoxyaniline. This intermediate is then reacted with piperidin-3-one to yield (3-fluoro-4-methoxyphenyl)[1-(4-isopropoxybenzoyl)-3-piperidinyl]methanone. The purity of the final product is confirmed through various analytical techniques, such as NMR spectroscopy and HPLC.

Scientific Research Applications

(3-fluoro-4-methoxyphenyl)[1-(4-isopropoxybenzoyl)-3-piperidinyl]methanone has shown potential in various scientific research applications, including drug discovery, neuropharmacology, and medicinal chemistry. In drug discovery, (3-fluoro-4-methoxyphenyl)[1-(4-isopropoxybenzoyl)-3-piperidinyl]methanone can be used as a lead compound to develop new drugs for the treatment of various diseases, such as Parkinson's disease and schizophrenia. In neuropharmacology, (3-fluoro-4-methoxyphenyl)[1-(4-isopropoxybenzoyl)-3-piperidinyl]methanone has been shown to modulate the activity of dopamine receptors, which are involved in various neurological disorders. In medicinal chemistry, (3-fluoro-4-methoxyphenyl)[1-(4-isopropoxybenzoyl)-3-piperidinyl]methanone can be used as a building block to synthesize other compounds with potential therapeutic benefits.

properties

IUPAC Name

(3-fluoro-4-methoxyphenyl)-[1-(4-propan-2-yloxybenzoyl)piperidin-3-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FNO4/c1-15(2)29-19-9-6-16(7-10-19)23(27)25-12-4-5-18(14-25)22(26)17-8-11-21(28-3)20(24)13-17/h6-11,13,15,18H,4-5,12,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYMZYBBVCRNKFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N2CCCC(C2)C(=O)C3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluoro-4-methoxyphenyl)[1-(4-isopropoxybenzoyl)-3-piperidinyl]methanone

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